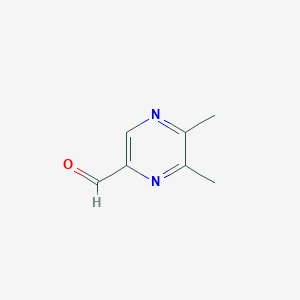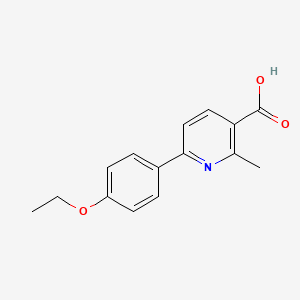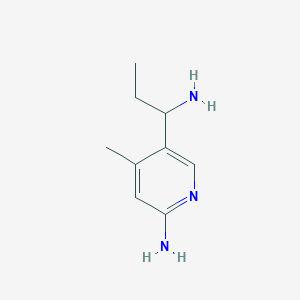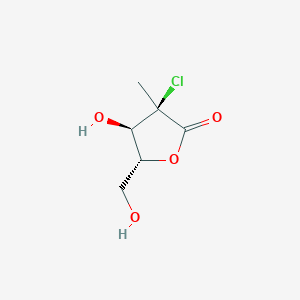![molecular formula C13H24N2O2 B13002707 tert-Butyl ((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13002707.png)
tert-Butyl ((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[c]pyrrole ring system
Vorbereitungsmethoden
The synthesis of tert-Butyl((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common methods include the use of protecting groups, selective reductions, and cyclization reactions .
Analyse Chemischer Reaktionen
tert-Butyl((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (3aS,6aR)-3a-(hydroxymethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-Butyl (3aS,6aR)-3a-(hydroxymethyl)-1H,2H,3H,3aH,4H,6aH-cyclopenta[c]pyrrole-2-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications.
Eigenschaften
Molekularformel |
C13H24N2O2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
tert-butyl N-[(3aS,6aR)-6a-methyl-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-3a-yl]carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-7-5-6-12(13,4)8-14-9-13/h14H,5-9H2,1-4H3,(H,15,16)/t12-,13-/m1/s1 |
InChI-Schlüssel |
GZHJMBJEWHKLIA-CHWSQXEVSA-N |
Isomerische SMILES |
C[C@]12CCC[C@]1(CNC2)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC12CCCC1(CNC2)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13002639.png)

![Pyrrolo[2,1-f][1,2,4]triazine-6-carboximidamide](/img/structure/B13002641.png)


![5-Oxa-8-azaspiro[3.5]nonan-2-ol](/img/structure/B13002663.png)

![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002683.png)


![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002692.png)
![(3-Azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B13002698.png)
